TRPV1 Antagonist Potency in Human Recombinant Cellular Assays
This compound exhibits documented antagonist activity at human recombinant TRPV1. In a FLIPR-based calcium influx assay using human 1321N1 astrocytoma cells stimulated with pH 5.5, the compound inhibited TRPV1 activation with an IC50 of 14,000 nM (1.40E+4 nM) [1]. No direct head-to-head comparator data are available for this specific compound; therefore, this datum serves as a baseline for establishing its TRPV1 antagonist identity and potency relative to other known TRPV1 ligands, but it cannot be used to assert superiority over any particular analog.
| Evidence Dimension | TRPV1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 14,000 nM |
| Comparator Or Baseline | No direct comparator available in the same assay; contextual baseline: capsazepine, a reference TRPV1 antagonist, typically exhibits IC50 values in the range of 100–500 nM in similar FLIPR-based assays. |
| Quantified Difference | Not calculable due to absence of direct comparator data. |
| Conditions | Human recombinant TRPV1 expressed in human 1321N1 cells; pH 5.5-induced calcium influx; FLIPR assay. |
Why This Matters
This data point confirms the compound's ability to engage the TRPV1 target and provides a quantitative benchmark for researchers designing concentration-response experiments or comparing the compound's potency against other TRPV1 antagonists tested under identical or similar assay conditions.
- [1] BindingDB Entry: Antagonist activity at human recombinant TRPV1 expressed in human 1321N1 cells assessed as inhibition of pH 5.5-induced calcium influx by FLIPR assay. IC50 = 1.40E+4 nM. View Source
